5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones.
Substitution Reactions: The isopropoxy group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the isopropoxy moiety.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction or by using reagents like carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the pyrazole ring to more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms of the carboxylic acid.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: Pyrazole derivatives are studied for their biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial applications.
Mechanism of Action
The mechanism by which 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the isopropoxy group.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl groups.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Different position of the methyl groups and carboxylic acid.
Uniqueness: The presence of the isopropoxy group in 5-Isopropoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid distinguishes it from other pyrazole derivatives, potentially altering its reactivity and biological activity.
Properties
IUPAC Name |
1,4-dimethyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)14-8-6(3)7(9(12)13)10-11(8)4/h5H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHGWZUOKWHDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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